molecular formula C18H19ClN4OS B10971427 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B10971427
M. Wt: 374.9 g/mol
InChI Key: XGXPDNQBBQLWEP-UHFFFAOYSA-N
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Description

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-CYANOTHIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a cyano-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-CYANOTHIOPHEN-2-YL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a chlorophenylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Thiophene Ring: The cyano-substituted thiophene ring is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction between the piperazine intermediate and a thiophene derivative.

    Final Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved through an acylation reaction where the intermediate is reacted with an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-CYANOTHIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-CYANOTHIOPHEN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-CYANOTHIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide

InChI

InChI=1S/C18H19ClN4OS/c19-16-4-2-1-3-15(16)12-22-6-8-23(9-7-22)13-17(24)21-18-14(11-20)5-10-25-18/h1-5,10H,6-9,12-13H2,(H,21,24)

InChI Key

XGXPDNQBBQLWEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=C(C=CS3)C#N

Origin of Product

United States

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